(E)-tert-butyl 4-acetoxybut-2-enoate
Overview
Description
Scientific Research Applications
Synthesis of Fluorofuranones
- (E)-tert-butyl 4-acetoxybut-2-enoate is used in the synthesis of 3-fluorofuran-2(5H)-ones, a class of fluorinated building blocks. These compounds are significant for their potential in pharmaceutical and agrochemical applications due to their unique chemical properties (Pomeisl et al., 2007).
Production of Fluorinated Pyrazole-4-carboxylic Acids
- The compound is involved in the acylation of tert-butyl 3-(methylamino)but-2-enoate, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids. These acids are valuable for their potential use in medicinal chemistry (Iminov et al., 2015).
Creation of Isoxazoles and Isoxazolines
- This chemical is a precursor in the reactions forming isoxazoles and isoxazolines, compounds with potential biological activities. The presence of a sulfinyl group in the compound increases the reactivity and regioselectivity of these reactions (Ruano et al., 1999).
Asymmetric Synthesis of Amino Sugars
- It is utilized in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, a type of amino sugar. Such sugars are important in the study of carbohydrates and their biological functions (Csatayová et al., 2011).
Synthesis of β-Amino Acid Derivatives
- The compound plays a role in the synthesis of unsaturated β-amino acid derivatives, which are key intermediates in the production of various biologically active compounds (Davies et al., 1997).
Environmentally Friendly Copolymers
- It is used in the production of biocompatible polymers through copolymerization with carbon dioxide. These polymers have potential applications in environmentally friendly materials and drug delivery systems (Tsai et al., 2016).
Enantioselective Reduction
- This compound is reduced enantioselectively to tert-butyl (S)-3-hydroxybutanoate by microorganisms, a process significant in the field of biocatalysis and green chemistry (Ramos et al., 2013).
Photo-switchable Block Copolymers
- It is part of the synthesis of photo-switchable block copolymers, which are of interest for their potential applications in biomedical fields, including drug delivery systems (Chaudhary & Ahmad, 2014).
Safety And Hazards
The safety data sheet (SDS) for (E)-tert-butyl 4-acetoxybut-2-enoate indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The SDS recommends avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl (E)-4-acetyloxybut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-8(11)13-7-5-6-9(12)14-10(2,3)4/h5-6H,7H2,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLNELDBRUUZHS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469481 | |
Record name | (E)-tert-butyl 4-acetoxybut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-tert-butyl 4-acetoxybut-2-enoate | |
CAS RN |
902154-51-2 | |
Record name | (E)-tert-butyl 4-acetoxybut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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